molecular formula C15H18N4O B7462143 4-Methoxy-2-(4-phenylpiperazin-1-yl)pyrimidine

4-Methoxy-2-(4-phenylpiperazin-1-yl)pyrimidine

Cat. No. B7462143
M. Wt: 270.33 g/mol
InChI Key: UYSGLXBJSKKSQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-2-(4-phenylpiperazin-1-yl)pyrimidine, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential application in the development of drugs for various medical conditions. MPP is a pyrimidine derivative that is synthesized through a multistep process involving the reaction of 4-phenylpiperazine with 4-methoxy-2-chloropyrimidine.

Mechanism of Action

4-Methoxy-2-(4-phenylpiperazin-1-yl)pyrimidine works by inhibiting the reuptake of serotonin in the brain, which leads to increased levels of serotonin in the synaptic cleft. This increase in serotonin levels helps regulate mood and can alleviate symptoms of depression and anxiety. 4-Methoxy-2-(4-phenylpiperazin-1-yl)pyrimidine has also been shown to have an affinity for other neurotransmitters such as dopamine and norepinephrine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
4-Methoxy-2-(4-phenylpiperazin-1-yl)pyrimidine has been shown to have a number of biochemical and physiological effects. In addition to its SSRI activity, 4-Methoxy-2-(4-phenylpiperazin-1-yl)pyrimidine has been shown to have antioxidant properties and can protect cells from oxidative stress. 4-Methoxy-2-(4-phenylpiperazin-1-yl)pyrimidine has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

4-Methoxy-2-(4-phenylpiperazin-1-yl)pyrimidine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a well-characterized mechanism of action. However, there are also limitations to its use. 4-Methoxy-2-(4-phenylpiperazin-1-yl)pyrimidine is a relatively new compound, and there is still much to be learned about its pharmacokinetics and pharmacodynamics. Additionally, 4-Methoxy-2-(4-phenylpiperazin-1-yl)pyrimidine has not yet been extensively studied in vivo, so its effects on whole organisms are not well understood.

Future Directions

There are many potential future directions for research on 4-Methoxy-2-(4-phenylpiperazin-1-yl)pyrimidine. One area of interest is in the development of new antidepressant and anxiolytic drugs based on the structure of 4-Methoxy-2-(4-phenylpiperazin-1-yl)pyrimidine. Researchers are also interested in studying the effects of 4-Methoxy-2-(4-phenylpiperazin-1-yl)pyrimidine on other medical conditions such as neurodegenerative diseases and cancer. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 4-Methoxy-2-(4-phenylpiperazin-1-yl)pyrimidine, as well as its effects on whole organisms.

Synthesis Methods

The synthesis of 4-Methoxy-2-(4-phenylpiperazin-1-yl)pyrimidine involves a multistep process that begins with the reaction of 4-phenylpiperazine with 4-methoxy-2-chloropyrimidine to form 4-methoxy-2-(4-phenylpiperazin-1-yl)pyrimidine. The reaction is catalyzed by a base such as potassium carbonate or sodium hydroxide and is carried out under reflux conditions. The resulting product is then purified through recrystallization using a solvent such as ethanol or methanol.

Scientific Research Applications

4-Methoxy-2-(4-phenylpiperazin-1-yl)pyrimidine has been studied extensively for its potential application in the development of drugs for various medical conditions. One of the most promising areas of research for 4-Methoxy-2-(4-phenylpiperazin-1-yl)pyrimidine is in the treatment of depression and anxiety disorders. Studies have shown that 4-Methoxy-2-(4-phenylpiperazin-1-yl)pyrimidine acts as a selective serotonin reuptake inhibitor (SSRI), which means that it increases the levels of serotonin in the brain. Serotonin is a neurotransmitter that is involved in mood regulation, and increasing its levels can help alleviate symptoms of depression and anxiety.

properties

IUPAC Name

4-methoxy-2-(4-phenylpiperazin-1-yl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-20-14-7-8-16-15(17-14)19-11-9-18(10-12-19)13-5-3-2-4-6-13/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSGLXBJSKKSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-(4-phenylpiperazin-1-yl)pyrimidine

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